4-(Difluoromethoxy)-3-ethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related benzaldehyde compounds often involves reactions such as O-alkylation and the Vilsmeier-Hack (V-H) reaction, as demonstrated in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde with an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011). Such methods may be adapted or serve as a basis for synthesizing 4-(Difluoromethoxy)-3-ethoxybenzaldehyde by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analyses of benzaldehyde derivatives reveal various intermolecular interactions, including C-H⋯O and π⋯π interactions, which contribute to the stability and properties of the crystal structure. Techniques such as density functional theory (DFT) and X-ray diffraction are employed to understand these interactions and the geometry of molecules (H. Ghalla et al., 2018).
Chemical Reactions and Properties
The reactivity of benzaldehyde derivatives towards various reactants, including internal and terminal alkynes, alkenes, or allenes, has been studied, showing the versatility of these compounds in chemical synthesis (Ken Kokubo et al., 1999). Such studies may provide insights into the reactions of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde.
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as melting points and spectroscopic data, are critical for their identification, characterization, and application in various fields. Studies involving spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical investigations offer detailed information on these aspects (A. Abbas et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of benzaldehyde derivatives. Investigations into the reductive etherification of aryl substituted benzaldehydes highlight the chemical versatility and potential synthetic applications of these compounds (Anamika Prajapati et al., 2019).
Scientific Research Applications
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid
- Application Summary : This compound has been studied for its inhibitory effects on Transforming Growth Factor-β1 (TGF-β1)-induced Epithelial–Mesenchymal Transformation (EMT) in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo .
- Methods of Application : In vitro cultured A549 cells were stimulated to construct EMTs with TGF-β1. The treatment with this compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results or Outcomes : The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
- 4-(Difluoromethoxy)phenyl isocyanate
- Application Summary : This compound, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
- Methods of Application : It can be used in the synthesis of various organic compounds. The isocyanate group (-NCO) is highly reactive and can react with a variety of functional groups, including alcohols, amines, and carboxylic acids .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved. The product of the reaction can be used in a variety of applications, including the synthesis of pharmaceuticals, polymers, and other organic materials .
- 4-(Difluoromethoxy)nitrobenzene
- Application Summary : This compound is a building block in organic chemistry .
- Methods of Application : It can be used in the synthesis of various organic compounds .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved. The product of the reaction can be used in a variety of applications, including the synthesis of pharmaceuticals, polymers, and other organic materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYHZYEFPCQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351206 | |
Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-ethoxybenzaldehyde | |
CAS RN |
162401-73-2 | |
Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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